molecular formula C16H15N3S B14639079 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline CAS No. 52131-68-7

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline

Cat. No.: B14639079
CAS No.: 52131-68-7
M. Wt: 281.4 g/mol
InChI Key: BANMTWGBILZRKM-UHFFFAOYSA-N
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Description

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by the presence of an imino group, a phenyl group, and a methylaniline moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Imino Group: The imino group can be introduced by reacting the thiazole derivative with an appropriate amine under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiazole derivative reacts with a phenyl halide in the presence of a Lewis acid catalyst.

    Addition of the Methylaniline Moiety: The final step involves the coupling of the thiazole derivative with methylaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products Formed

    Oxidized Derivatives: Various oxidized forms of the compound with altered electronic and steric properties.

    Reduced Derivatives: Amino derivatives with different reactivity and biological activity.

    Substituted Derivatives: Compounds with new functional groups that can be further modified for specific applications.

Scientific Research Applications

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-aniline: Lacks the methylaniline moiety, resulting in different chemical and biological properties.

    2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-chloroaniline: Contains a chlorine atom instead of a methyl group, leading to altered reactivity and applications.

Uniqueness

2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

52131-68-7

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

2-(2-imino-4-phenyl-1,3-thiazol-3-yl)-5-methylaniline

InChI

InChI=1S/C16H15N3S/c1-11-7-8-14(13(17)9-11)19-15(10-20-16(19)18)12-5-3-2-4-6-12/h2-10,18H,17H2,1H3

InChI Key

BANMTWGBILZRKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CSC2=N)C3=CC=CC=C3)N

Origin of Product

United States

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